molecular formula C14H16FN5 B2745394 6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2415561-95-2

6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2745394
CAS No.: 2415561-95-2
M. Wt: 273.315
InChI Key: PWSJSQKHGCHJLL-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

The synthesis of 6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-chloro-5-fluoropyrimidine with 1-(2-pyridyl)azetidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, it may inhibit DNA synthesis or interfere with protein function, ultimately leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

6-ethyl-5-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5/c1-2-11-13(15)14(18-9-17-11)19-10-7-20(8-10)12-5-3-4-6-16-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSJSQKHGCHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CN(C2)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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